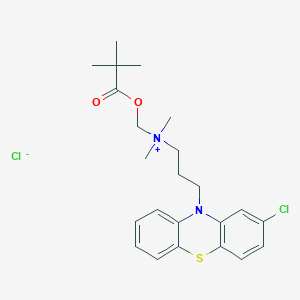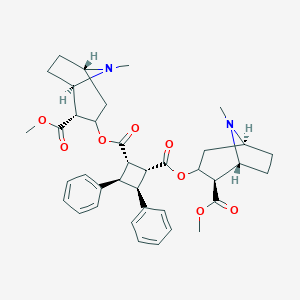
zeta-Truxilline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zeta-Truxilline is a naturally occurring alkaloid that is found in the leaves of the plant Truxillense cuneifolium. It has been studied for its potential applications in various fields, including medicine, agriculture, and ecology.
Mécanisme D'action
Zeta-Truxilline exerts its effects by inhibiting the activity of enzymes involved in various biochemical pathways. It has been shown to inhibit the activity of chitinase, which is involved in the synthesis of the fungal cell wall. It has also been shown to inhibit the activity of topoisomerase, which is involved in the replication of DNA. Zeta-Truxilline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Zeta-Truxilline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and cancer cells. It has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells. Zeta-Truxilline has been shown to have immunomodulatory effects, which can enhance the immune response to infections and tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Zeta-Truxilline has several advantages for lab experiments. It is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. It has also been shown to have a broad spectrum of activity against various pathogens and cancer cells. However, there are also limitations to its use in lab experiments. Zeta-Truxilline is a complex compound that requires expertise in organic chemistry to synthesize. It is also difficult to obtain in large quantities, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of zeta-Truxilline. One direction is to study its potential use in the development of new drugs, pesticides, and herbicides. Another direction is to study its potential use in the treatment of cancer, fungal infections, and bacterial infections. Further research is needed to understand the mechanism of action of zeta-Truxilline and its effects on various biochemical pathways. Additionally, research is needed to optimize the synthesis method of zeta-Truxilline and to develop new methods for its extraction from Truxillense cuneifolium.
Méthodes De Synthèse
Zeta-Truxilline can be extracted from the leaves of Truxillense cuneifolium using various methods, including solvent extraction, acid-base extraction, and solid-phase extraction. It can also be synthesized in the laboratory using chemical reactions involving tryptamine and pyruvic acid. The synthesis method of zeta-Truxilline is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Zeta-Truxilline has been studied for its potential applications in various fields of scientific research. It has been found to have antifungal, antibacterial, and antitumor properties. It has also been shown to have insecticidal and nematicidal effects. Zeta-Truxilline has been studied for its potential use in the development of new drugs, pesticides, and herbicides. It has also been studied for its potential use in the treatment of cancer, fungal infections, and bacterial infections.
Propriétés
Numéro CAS |
113350-58-6 |
|---|---|
Nom du produit |
zeta-Truxilline |
Formule moléculaire |
C38H46N2O8 |
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33+,34-/m0/s1 |
Clé InChI |
SYSWFFZJNZSEIZ-WZVFSUAJSA-N |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES canonique |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




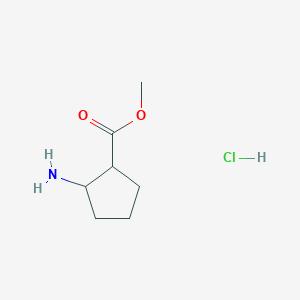




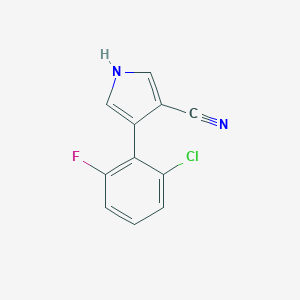
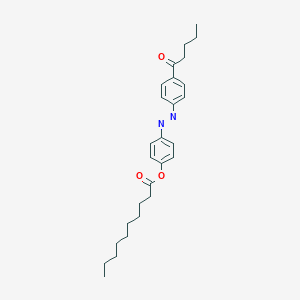


![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)
